molecular formula C17H25NO3 B15126733 tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate

tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate

Cat. No.: B15126733
M. Wt: 291.4 g/mol
InChI Key: RPFOVEPSPBKSTC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a 4-methylphenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by the introduction of the hydroxymethyl group and the 4-methylphenyl group through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the 4-methylphenyl group.

    Tert-butyl 4-(4-methylphenyl)pyrrolidine-1-carboxylate: Lacks the hydroxymethyl group.

    Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate: Lacks the methyl group on the phenyl ring.

Uniqueness

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and 4-methylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12-5-7-13(8-6-12)15-10-18(9-14(15)11-19)16(20)21-17(2,3)4/h5-8,14-15,19H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFOVEPSPBKSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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